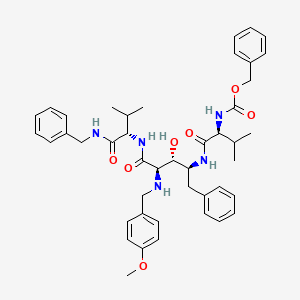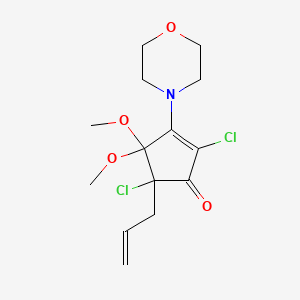
2H-Thieno(2,3-e)-1,2,4-thiadiazin-3(4H)-one, 4-ethyl-2-(phenylmethyl)-, 1,1-dioxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2H-Thieno(2,3-e)-1,2,4-thiadiazin-3(4H)-one, 4-ethyl-2-(phenylmethyl)-, 1,1-dioxide is a heterocyclic compound containing sulfur and nitrogen atoms in its structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Thieno(2,3-e)-1,2,4-thiadiazin-3(4H)-one, 4-ethyl-2-(phenylmethyl)-, 1,1-dioxide typically involves the cyclization of appropriate precursors under specific conditions. Common synthetic routes may include:
Cyclization Reactions: Using thioamide and hydrazine derivatives under acidic or basic conditions.
Oxidation Reactions: Employing oxidizing agents to introduce the dioxide functionality.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes for large-scale production. This includes:
Batch Processing: For small to medium-scale production.
Continuous Flow Processing: For large-scale production, ensuring consistent quality and yield.
Análisis De Reacciones Químicas
Types of Reactions
2H-Thieno(2,3-e)-1,2,4-thiadiazin-3(4H)-one, 4-ethyl-2-(phenylmethyl)-, 1,1-dioxide can undergo various chemical reactions, including:
Oxidation: Further oxidation to introduce additional functional groups.
Reduction: Reduction of the dioxide functionality to the corresponding sulfide.
Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic ring.
Common Reagents and Conditions
Oxidizing Agents: Such as hydrogen peroxide or peracids.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Catalysts: Transition metal catalysts for facilitating substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: May yield sulfoxides or sulfones.
Reduction: May yield thiols or thioethers.
Substitution: May yield various substituted derivatives.
Aplicaciones Científicas De Investigación
Medicinal Chemistry: As a scaffold for developing new pharmaceuticals with potential therapeutic effects.
Organic Synthesis: As an intermediate in the synthesis of more complex molecules.
Material Science: As a component in the development of new materials with unique properties.
Mecanismo De Acción
The mechanism of action of 2H-Thieno(2,3-e)-1,2,4-thiadiazin-3(4H)-one, 4-ethyl-2-(phenylmethyl)-, 1,1-dioxide would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be specific to the biological context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
Thiadiazines: Compounds with similar thiadiazine rings but different substituents.
Thienopyridines: Compounds with a fused thiophene and pyridine ring system.
Benzothiadiazines: Compounds with a benzene ring fused to a thiadiazine ring.
Uniqueness
2H-Thieno(2,3-e)-1,2,4-thiadiazin-3(4H)-one, 4-ethyl-2-(phenylmethyl)-, 1,1-dioxide is unique due to its specific substitution pattern and the presence of the dioxide functionality, which may impart distinct chemical and biological properties compared to other similar compounds.
Propiedades
Número CAS |
214916-48-0 |
|---|---|
Fórmula molecular |
C14H14N2O3S2 |
Peso molecular |
322.4 g/mol |
Nombre IUPAC |
2-benzyl-4-ethyl-1,1-dioxothieno[2,3-e][1,2,4]thiadiazin-3-one |
InChI |
InChI=1S/C14H14N2O3S2/c1-2-15-13-12(8-9-20-13)21(18,19)16(14(15)17)10-11-6-4-3-5-7-11/h3-9H,2,10H2,1H3 |
Clave InChI |
QRTJNKVYYLUNSP-UHFFFAOYSA-N |
SMILES canónico |
CCN1C2=C(C=CS2)S(=O)(=O)N(C1=O)CC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















